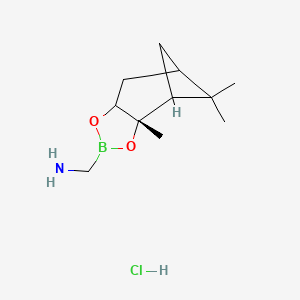
BoroGly-(+)-Pinanediol-hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BoroGly-(+)-Pinanediol-hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of pinanediol, a bicyclic diol, and is often used in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BoroGly-(+)-Pinanediol-hydrochloride typically involves the reaction of pinanediol with boronic acid derivatives under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.
化学反应分析
Types of Reactions
BoroGly-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, oxidation may yield boronic acid derivatives, while reduction can produce simpler alcohols or hydrocarbons.
科学研究应用
BoroGly-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and stereoselective reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of BoroGly-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic processes, which can lead to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to BoroGly-(+)-Pinanediol-hydrochloride include other boronic acid derivatives and pinanediol-based compounds. Examples include:
- Pinanediol boronate esters
- Boronic acid pinanediol complexes
- Other boron-containing organic compounds
Uniqueness
This compound is unique due to its specific structure, which combines the properties of boronic acids and pinanediol. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.
属性
分子式 |
C11H21BClNO2 |
|---|---|
分子量 |
245.55 g/mol |
IUPAC 名称 |
[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H/t7?,8?,9?,11-;/m0./s1 |
InChI 键 |
QVHSDFPCIBKPRC-COWNVRRKSA-N |
手性 SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CN.Cl |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


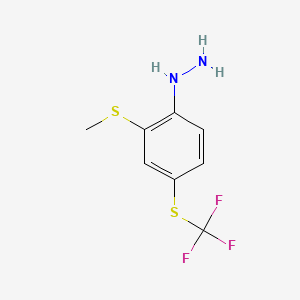
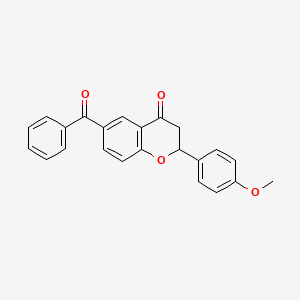


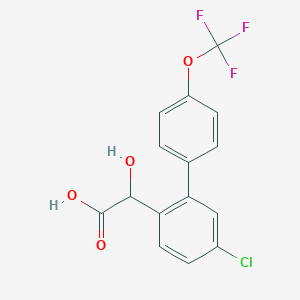
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
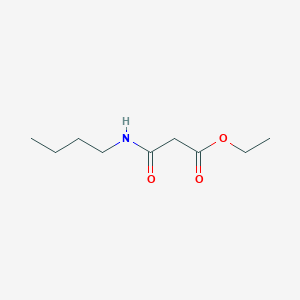
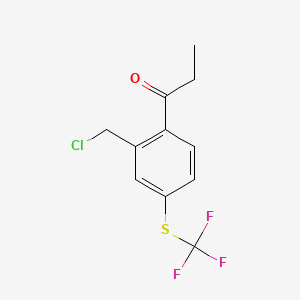
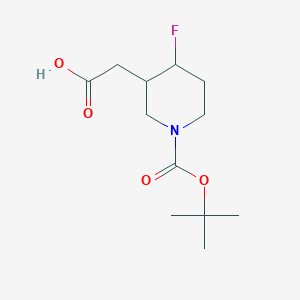
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
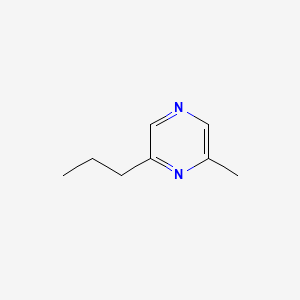
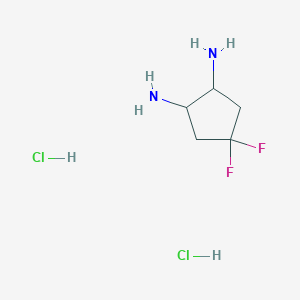
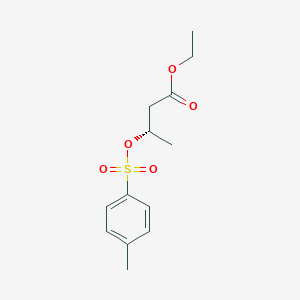
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
